2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-
Overview
Description
2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- is a chemical compound with the molecular formula C10H24O2Si and a molecular weight of 204.38 g/mol . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- typically involves the protection of the hydroxyl group of 2-butanol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine . The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-Butanol+TBDMS-Cl→2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC would yield a ketone, while reduction with LiAlH4 would yield a primary alcohol .
Scientific Research Applications
2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- has several scientific research applications:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- involves its ability to protect hydroxyl groups during chemical reactions. The silyl group provides steric hindrance, preventing unwanted side reactions and allowing for selective transformations. The compound can be deprotected under mild conditions, making it a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-: The enantiomer of the (2R)- compound.
2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: The racemic mixture of both enantiomers.
Uniqueness
The (2R)- enantiomer of 2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to its specific three-dimensional arrangement, which can lead to different reactivity and interactions compared to its (2S)- enantiomer or the racemic mixture .
Properties
IUPAC Name |
(2R)-4-[tert-butyl(dimethyl)silyl]oxybutan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si/c1-9(11)7-8-12-13(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDHHHBGSYERND-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO[Si](C)(C)C(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCO[Si](C)(C)C(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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